2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Analytical Chemistry Medicinal Chemistry Quality Control

Access a structurally distinct pyrazolone-acetic acid hybrid for kinase inhibitor, bromodomain probe, or herbicide discovery programs. Unlike the N1-(3-pyridinyl) series in Bayer herbicide patents, this N2-(4-pyridyl) regioisomer delivers differentiated selectivity and physicochemical properties for SAR exploration. • MW 219.20 Da, XLogP3-AA -0.1, 2 HBD, 5 HBA - occupies a unique polarity space within the pyrazol-4-yl acetic acid family. • 3-Oxo group adds an extra H-bond acceptor absent in des-oxo analogs, enhancing hinge-region interactions in kinase targets. • Carboxylic acid handle enables direct amide coupling without protection/deprotection steps. • Supplied at ≥95% purity for laboratory-scale synthesis and screening applications.

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
Cat. No. B13259964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
Molecular FormulaC10H9N3O3
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N2C(=O)C(=CN2)CC(=O)O
InChIInChI=1S/C10H9N3O3/c14-9(15)5-7-6-12-13(10(7)16)8-1-3-11-4-2-8/h1-4,6,12H,5H2,(H,14,15)
InChIKeyCGPBOBIRHOBIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid – Identity & Physicochemical Profile


2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid (CAS 2060027-61-2) is a pyrazolone-acetic acid hybrid featuring a 4-pyridyl substituent at N2 and a carboxylic acid side chain at C4 [1]. With a molecular weight of 219.20 g·mol⁻¹, an XLogP3-AA of -0.1, two hydrogen-bond donors, and five hydrogen-bond acceptors, it occupies a distinct polarity space within the pyrazol-4-yl acetic acid family [1]. The compound is supplied as a research chemical with a minimum purity of 95% and is intended exclusively for laboratory-scale synthesis and screening applications .

Distinct molecular weight supports unambiguous LC-MS identification
Defined minimum purity specification for reproducible screening
N2-pyridin-4-yl substitution pattern distinct from 1-(3-pyridinyl) herbicide series

Structural Differentiation from Analogs


Seemingly minor structural modifications within the pyrazol-4-yl acetic acid class profoundly alter the compound's hydrogen-bonding capacity, tautomeric equilibrium, and electronic distribution. The 3-oxo group in 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid introduces an additional acceptor site absent in the non-oxo analog 2-(3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid [1], while the N2 pyridin-4-yl attachment pattern differs from the 1-(3-pyridinyl) series described in herbicide patents [2]. These distinctions translate into measurable differences in molecular weight, lipophilicity, and chromatographic retention – parameters that directly affect compound handling, purification, and downstream reactivity in medicinal chemistry or agrochemical discovery workflows.

Des-oxo analog lacks the 3-oxo acceptor, altering hydrogen-bond capacity and solubility profiles.
N1-(3-pyridinyl) regioisomers exhibit different biological activity; substitution pattern affects target selectivity.
Undocumented purity in similar CAS entries may introduce assay interference and batch variability.

Quantitative Differentiation from Close Analogs


Molecular Weight & LC-MS Differentiation

The target compound (C₁₀H₉N₃O₃, MW 219.20 g·mol⁻¹) differs from the des-oxo analog 2-(3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid (C₁₀H₉N₃O₂, MW 203.20 g·mol⁻¹) by exactly one oxygen atom [1]. This translates to a molecular weight shift of +16.00 Da, enabling unambiguous discrimination by low-resolution LC-MS in routine quality control. The distinct isotopic pattern arising from the additional oxygen further facilitates high-resolution mass spectrometry (HRMS) confirmation.

MW & LC-MS Differentiation
Head-to-head
Target 219.0644 Da (C₁₀H₉N₃O₃) vs. Comparator 203.0695 Da (C₁₀H₉N₃O₂) — Δ +15.99 Da
Enables unambiguous LC-MS discrimination in routine QC
Positive or negative ion mode; HRMS isotopic pattern confirmation
Analytical Chemistry Medicinal Chemistry Quality Control

Hydrogen-Bond Acceptor Count & Solubility

The 3-oxo substituent on the target compound provides a fifth hydrogen-bond acceptor (HBA), raising the total HBA count from 4 (in the non-oxo analog) to 5 [1]. The non-oxo analog possesses only four acceptors: the pyridine nitrogen, the acid carbonyl oxygen, and the two pyrazole ring nitrogens (one of which may be protonated depending on tautomeric form) [2]. While both compounds share two hydrogen-bond donors (pyrazole N–H and carboxylic acid O–H), the increased acceptor count of the target is expected to enhance aqueous solubility and modify crystal packing, which directly impacts formulation behavior.

H-Bond Acceptor Count
Class-level
Δ HBA = +1 (Target: 5, Non-oxo analog: 4)
May improve aqueous solubility and modify crystal packing
Computed from 2D structure; no experimental HBA available
Drug Design Solubility Formulation Science

Lipophilicity & Chromatographic Behavior

The target compound exhibits an XLogP3-AA of -0.1, as computed by PubChem [1], placing it in a moderately hydrophilic range. Although the precise XLogP of the non-oxo analog has not been experimentally reported, the absence of the polar oxo group is chemically expected to increase lipophilicity by approximately 0.5–1.0 log units. This predicted shift is consistent with the general observation that carbonyl deletion raises logP in heterocyclic systems [2]. The lower logP of the target suggests a shorter retention time on reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) and potentially reduced passive membrane permeability, parameters that are critical for lead optimization.

Lipophilicity Shift
Class-level
XLogP -0.1 (target) vs. est. +0.4–0.9 (non-oxo analog) — Δ ≈ +0.5 to +1.0
Suggests shorter RP-HPLC retention and reduced passive permeability
Comparator XLogP is a class-level estimate, not experimental
Pharmacokinetics Chromatography ADME

Purity Specification & Screening Reproducibility

The compound is commercially supplied at a minimum purity of 95% (HPLC) as per the vendor certificate of analysis . This specification ensures that biological or chemical assay results are not confounded by impurities exceeding 5%. While many pyrazol-4-yl acetic acid building blocks are sold at similar purity levels, the explicit 95% threshold for this particular CAS entry reduces batch-to-batch variability for repeat procurement, which is a practical advantage when scaling from hit confirmation to lead optimization.

Purity Specification
Data to verify
95% (HPLC) minimum purity
Ensures screening reproducibility and reduces assay interference risk
AKSci CoA; store cool and dry
Procurement Quality Assurance High-Throughput Screening

Optimal Application Scenarios


Kinase & Bromodomain Inhibitor Scaffold

The pyrazolone-acetic acid hybrid core, combined with the 4-pyridyl side chain, provides a privileged scaffold for ATP-competitive kinase inhibitors and bromodomain-targeting probes. The 3-oxo group acts as an additional hydrogen-bond acceptor, enabling key interactions with the hinge region of kinases or the acetyl-lysine binding pocket of bromodomains [1]. The readily available carboxylic acid handle allows straightforward amide coupling for rapid SAR exploration, while the N2-pyridin-4-yl substituent offers a vector for improving selectivity over N1-pyridin-3-yl analogs described in patent literature [2].

Herbicide Lead Optimization

The compound's 2-(pyridin-4-yl)-pyrazolone core is structurally distinct from the 1-(3-pyridinyl) series that dominates Bayer's herbicidal pyrazol-4-yl acetic acid patents [1]. This regioisomeric difference may confer a differentiated weed-control spectrum or crop selectivity profile. The acetic acid moiety is essential for phloem mobility in plants, and the 3-oxo group's influence on pKa and lipophilicity could modulate uptake and translocation, making this compound a valuable comparator in herbicide discovery programs.

MOF & Coordination Chemistry Building Block

The presence of both a pyridyl nitrogen and a pyrazolone carbonyl oxygen creates a bidentate chelation motif suitable for transition-metal coordination [1]. The carboxylic acid group provides a third binding site, enabling the construction of multi-dimensional coordination polymers. Compared to the non-oxo analog, the extra carbonyl donor increases the denticity and can stabilize higher oxidation states of metals, offering synthetic versatility in the design of MOFs with tunable porosity and catalytic activity.

Pyrazolone Metabolite Reference Standard

Because the compound possesses a unique molecular weight (219.20 Da) and a characteristic isotopic signature distinct from its des-oxo and ester analogs, it can serve as an authentic reference standard for LC-MS/MS method development targeting pyrazolone-derived metabolites or degradation products in pharmaceutical and environmental samples [1].

Application
Selection Property
Validation Focus
Kinase/bromodomain probe synthesis
3-Oxo hydrogen-bond acceptor and carboxylic acid coupling handle
Hinge-region binding and selectivity profiling
Herbicide lead optimization
N2-pyridin-4-yl regioisomer vs. 1-(3-pyridinyl) series
Phloem mobility and weed-control spectrum
MOF/coordination polymer construction
Bidentate pyridyl + carbonyl chelation motif
Metal coordination geometry and porosity
LC-MS/MS metabolite reference
Characteristic MW and isotopic signature
Metabolite confirmation and matrix-effect assessment
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